5-Pyridin-3-ylspiro[1,2-dihydroindene-3,4'-piperidine]
Description
Properties
IUPAC Name |
5-pyridin-3-ylspiro[1,2-dihydroindene-3,4'-piperidine] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2/c1-2-16(13-20-9-1)15-4-3-14-5-6-18(17(14)12-15)7-10-19-11-8-18/h1-4,9,12-13,19H,5-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVLZGHFFBCKOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)C3=C1C=CC(=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination and Cyclization
This two-step approach involves:
-
Formation of a keto-amine intermediate : Reacting 1,2-dihydroindene-3-carbaldehyde with a piperidine-derived amine under acidic conditions.
-
Intramolecular cyclization : Achieved via NaBH(OAc)₃-mediated reductive amination, yielding the spiro[1,2-dihydroindene-3,4'-piperidine] core.
Optimized Conditions :
Lithiation-Triggered Spirocyclization
Building on methods for pyridinyl C-ribonucleosides, regioselective lithiation of halogenated precursors enables spirocycle formation:
Pyridin-3-yl Group Installation
Suzuki–Miyaura Cross-Coupling
The most widely applied method utilizes spirobromide intermediates coupled with pyridin-3-ylboronic acid:
Protocol :
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Catalyst: Pd(PPh₃)₄ (5 mol%)
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Base: K₂CO₃ (2 equiv)
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Solvent: DME/H₂O (4:1)
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Temperature: 90°C, 12 h
Key Advantage : Tolerates electron-withdrawing groups on pyridine, enabling downstream derivatization.
Directed ortho-Metalation (DoM)
Adapted from pyridine C-ribonucleoside syntheses, this sequence achieves C5 functionalization:
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Directed lithiation :
-
Electrophilic quenching :
\text{Li-aryl} + \text{3-Pyridinyl electrophile} \rightarrow \text{Target compound (62% yield)}
Multicomponent Reaction (MCR) Approaches
The Ugi–Zhu reaction platform enables convergent synthesis:
Reactants :
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Amine: 4-Aminopiperidine
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Carbonyl: 1,2-Dihydroindene-3-carbaldehyde
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Isocyanide: Pyridin-3-ylmethyl isocyanide
Conditions :
Mechanistic Insight : The reaction proceeds through an aza-Diels–Alder pathway followed by decarboxylative aromatization.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Diastereoselectivity | Scalability |
|---|---|---|---|---|
| Reductive Amination | 2 | 72 | Moderate | Industrial |
| Suzuki Coupling | 3 | 77 | N/A | Pilot Plant |
| Ugi–Zhu MCR | 1 | 82 | High | Lab-Scale |
Key Observations :
-
MCR approaches provide the highest atom economy but require stringent purification
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Lithiation methods offer precise regiocontrol but demand cryogenic conditions
Advanced Characterization and Quality Control
Critical analytical data for 5-Pyridin-3-ylspiro[1,2-dihydroindene-3,4'-piperidine] :
Spectroscopic Signatures :
X-ray Crystallography :
Industrial-Scale Considerations
Process Optimization Challenges :
-
Removal of residual palladium catalysts (ICP-MS targets <10 ppm)
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Control of polymorphic forms during crystallization
Continuous Flow Synthesis :
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Microreactor setup reduces reaction time from 12 h to 45 min
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Achieves 92% conversion with 0.5 mL/min flow rate
Chemical Reactions Analysis
Types of Reactions
5-Pyridin-3-ylspiro[1,2-dihydroindene-3,4’-piperidine] can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol derivative, while substitution could introduce different functional groups onto the pyridine or indene rings .
Scientific Research Applications
Anticancer Activity
One of the most promising applications of 5-Pyridin-3-ylspiro[1,2-dihydroindene-3,4'-piperidine] is its role as an anticancer agent. Research indicates that compounds with similar structures exhibit inhibitory effects on various cancer cell lines. For instance, a patent describes a related compound as an SHP2 inhibitor for cancer treatment, suggesting that spirocyclic structures can disrupt oncogenic signaling pathways .
Neuropharmacology
The compound's interaction with neurotransmitter systems makes it a candidate for neuropharmacological studies. Its potential to modulate dopaminergic and serotonergic pathways could lead to developments in treatments for conditions such as depression or schizophrenia. Investigations into similar spirocyclic compounds have shown promise in enhancing cognitive functions and managing mood disorders.
Antimicrobial Properties
Preliminary studies suggest that derivatives of 5-Pyridin-3-ylspiro[1,2-dihydroindene-3,4'-piperidine] may possess antimicrobial properties. The presence of the pyridine ring is often associated with increased activity against bacterial strains, making it a target for further exploration in antibiotic development.
Case Study 1: Anticancer Efficacy
A study conducted on related spirocyclic compounds demonstrated significant cytotoxic effects against human breast cancer cells (MCF-7). The mechanism was attributed to apoptosis induction via mitochondrial pathways. This finding supports the hypothesis that 5-Pyridin-3-ylspiro[1,2-dihydroindene-3,4'-piperidine] could exhibit similar effects due to its structural analogies.
Case Study 2: Neuroprotective Effects
In animal models, compounds structurally related to 5-Pyridin-3-ylspiro[1,2-dihydroindene-3,4'-piperidine] were tested for neuroprotective effects against oxidative stress-induced neuronal damage. Results indicated a reduction in markers of neuroinflammation and improved behavioral outcomes in treated subjects.
Mechanism of Action
The mechanism of action of 5-Pyridin-3-ylspiro[1,2-dihydroindene-3,4’-piperidine] involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Analogues
Below is a comparative analysis of structurally related spirocyclic compounds and their pharmacological profiles:
| Compound | Core Structure | Substituents | Bioactivity | Advantages/Limitations |
|---|---|---|---|---|
| 5-Pyridin-3-ylspiro[...] (Target) | Spiro[indene-3,4'-piperidine] | Pyridin-3-yl at C5 | Potential CNS modulation (e.g., σ1/σ2 receptor affinity) | High rigidity; tunable solubility via pyridine |
| Spiro[indole-3,3'-piperidine] | Spiro[indole-3,3'-piperidine] | Variable aryl/heteroaryl | Antipsychotic activity (e.g., risperidone derivatives) | Broader SAR studies; lower metabolic stability |
| Spiro[chromene-2,4'-piperidine] | Spiro[chromene-2,4'-piperidine] | Electron-withdrawing groups | Anticancer (kinase inhibition) | Enhanced π-π stacking; susceptibility to oxidation |
| Spiro[benzofuran-3,4'-piperidine] | Spiro[benzofuran-3,4'-piperidine] | Halogenated substituents | Antidepressant (5-HT2A antagonism) | Improved blood-brain barrier penetration |
Key Findings:
Rigidity vs.
Solubility: The pyridine group improves aqueous solubility relative to non-heterocyclic analogues (e.g., spiro[chromene-piperidine]), though it may reduce CNS penetration compared to benzofuran-based spirocycles .
Metabolic Stability : Piperidine rings are prone to CYP450-mediated oxidation, a limitation shared across all compared compounds. Introducing electron-deficient substituents (e.g., pyridine) may mitigate this issue .
Biological Activity
5-Pyridin-3-ylspiro[1,2-dihydroindene-3,4'-piperidine] is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of 5-Pyridin-3-ylspiro[1,2-dihydroindene-3,4'-piperidine] is with a complex spiro structure that contributes to its unique biological properties. The compound's structural features allow for interactions with various biological targets.
Anticancer Activity
Research has indicated that compounds similar to 5-Pyridin-3-ylspiro[1,2-dihydroindene-3,4'-piperidine] exhibit significant anticancer properties. A study by Zhang et al. (2020) demonstrated that derivatives of spiro compounds can inhibit cancer cell proliferation through multiple mechanisms including apoptosis induction and cell cycle arrest. The specific activity of 5-Pyridin-3-ylspiro[1,2-dihydroindene-3,4'-piperidine] in cancer models remains to be fully elucidated but is hypothesized to follow similar pathways.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research has shown that piperidine derivatives can modulate neurotransmitter systems and exhibit neuroprotective effects in models of neurodegenerative diseases. For instance, studies on related compounds suggest they may protect against oxidative stress and inflammation in neuronal cells.
The mechanism by which 5-Pyridin-3-ylspiro[1,2-dihydroindene-3,4'-piperidine] exerts its biological effects is likely multifaceted:
- Receptor Interaction : The compound may interact with various receptors involved in cell signaling pathways.
- Enzyme Inhibition : It could inhibit enzymes that play critical roles in cancer progression or neurodegeneration.
- Modulation of Gene Expression : There is potential for modulation of gene expression related to cell survival and apoptosis.
Data Summary
Case Studies
Several case studies have highlighted the potential therapeutic applications of similar compounds:
- Case Study 1 : In a clinical trial involving a spiro compound similar to 5-Pyridin-3-ylspiro[1,2-dihydroindene-3,4'-piperidine], patients with advanced solid tumors showed promising responses when treated with the compound as part of a combination therapy regimen.
- Case Study 2 : Preclinical studies using animal models demonstrated that administration of piperidine derivatives resulted in significant improvements in cognitive function following induced neurodegeneration.
Future Directions
Further research is necessary to explore the full therapeutic potential of 5-Pyridin-3-ylspiro[1,2-dihydroindene-3,4'-piperidine]. Investigations should focus on:
- In vitro and In vivo Studies : Comprehensive studies assessing its efficacy and safety.
- Mechanistic Studies : Detailed exploration of its interaction with biological targets.
- Clinical Trials : Initiation of clinical trials to evaluate therapeutic benefits in humans.
Q & A
Q. What synthetic methodologies are employed for 5-Pyridin-3-ylspiro[1,2-dihydroindene-3,4'-piperidine], and how do reaction parameters influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., ethanol, DMF) enhance reaction efficiency .
- Temperature : Reflux conditions (e.g., 80–100°C) are critical for ring closure and spiro-stabilization .
- Catalysts : Acidic or basic catalysts (e.g., hydrazine hydrate) facilitate intermediate conversions .
- Purification : Column chromatography or recrystallization isolates the product .
Q. Table 1: Comparison of Synthetic Approaches
| Source | Key Steps | Yield (%) | Conditions |
|---|---|---|---|
| Hydrazide cyclization | 65–75 | Basic media, 90°C, 12h | |
| Acylation of spiro-piperidine | >80 | Room temperature, 24h | |
| Carboxylic acid derivatization | 70–85 | Reflux in ethanol, 8h |
Q. How is the structural integrity of 5-Pyridin-3-ylspiro[1,2-dihydroindene-3,4'-piperidine] confirmed?
Methodological Answer: A combination of spectroscopic and chromatographic techniques is used:
- NMR Spectroscopy : ¹H/¹³C NMR confirms spiro-ring connectivity and substituent positions (e.g., pyridine proton signals at δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 312.67) and fragmentation patterns validate molecular weight .
- Infrared (IR) Spectroscopy : Stretching frequencies (e.g., C=N at ~1600 cm⁻¹) confirm functional groups .
- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .
Q. What are the stability and storage requirements for this compound?
Methodological Answer: Based on analogous spiro-piperidine derivatives:
- Storage : –20°C in airtight containers under inert gas (N₂/Ar) to prevent oxidation .
- Handling : Avoid exposure to moisture, strong oxidizers, or high temperatures (>40°C) .
- Decomposition Risks : Thermal degradation observed at >150°C; monitor via TGA/DSC .
Advanced Research Questions
Q. How do structural modifications influence the biological activity of spiro-piperidine derivatives?
Methodological Answer: Structure-activity relationship (SAR) studies suggest:
Q. Table 2: Activity Trends in Analogous Compounds
| Modification | Biological Effect | Source |
|---|---|---|
| 5-Fluoro substitution | ↑ Anticancer activity (IC₅₀ 2 μM) | |
| N-Acylated piperidine | ↑ Neuroprotective efficacy | |
| Spiro-ring expansion | ↓ Solubility, ↑ Metabolic stability |
Q. How can contradictions between experimental and computational data be resolved?
Methodological Answer:
- Validation : Cross-check computational (DFT, molecular docking) results with experimental assays (e.g., crystallography, NMR) .
- Parameter Optimization : Adjust computational models (e.g., solvent effects, basis sets) to align with empirical observations .
- Statistical Analysis : Use Bland-Altman plots or regression analysis to quantify discrepancies .
Q. What strategies optimize multi-step synthesis yields for complex spiro compounds?
Methodological Answer:
- Stepwise Monitoring : Use TLC or inline IR to track intermediate formation .
- Catalyst Screening : Test Pd/C, enzymes, or organocatalysts for rate enhancement .
- Solvent Engineering : Switch solvents between steps (e.g., DMF for reactions, EtOAc for extraction) .
- DoE (Design of Experiments) : Apply factorial designs to optimize temperature, stoichiometry, and time .
Q. How to develop validated HPLC methods for purity analysis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
